Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate
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Overview
Description
Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group attached to a substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate typically involves the reaction of 4-aminobenzoic acid with oxane derivatives under specific conditions. One common method involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 4-aminobenzoate is then reacted with oxane derivatives in the presence of a base like sodium hydroxide to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or oxane derivatives.
Scientific Research Applications
Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog used in similar applications.
Methyl 4-(methoxycarbonyl)aniline: Another related compound with different substituents on the benzoate ring.
Uniqueness
Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate is unique due to the presence of the oxane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoate derivatives and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate |
InChI |
InChI=1S/C15H21NO3/c1-16(14-7-9-19-10-8-14)11-12-3-5-13(6-4-12)15(17)18-2/h3-6,14H,7-11H2,1-2H3 |
InChI Key |
QRHDQHVMBUGUKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)OC)C2CCOCC2 |
Origin of Product |
United States |
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